![molecular formula C18H20N4O2S2 B2590272 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide CAS No. 1796947-12-0](/img/structure/B2590272.png)
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide
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Overview
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide, also known as PBTZ169, is a small molecule compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PBTZ169 belongs to the class of thiazole-containing compounds, which have been extensively studied for their diverse biological activities.
Scientific Research Applications
- Imatinib , a well-known tyrosine kinase inhibitor, is widely used in treating leukemia. It specifically targets tyrosine kinases associated with chronic myelogenic leukemia . The compound you mentioned shares structural similarities with Imatinib, suggesting potential applications in cancer therapy.
- Researchers have designed and synthesized novel derivatives of N-(pyridin-3-yl)benzamide, including those with thiazole and pyrazine moieties. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis (TB). Such derivatives could contribute to the development of new antitubercular drugs .
- N-acyl sulfonamides, including those with pyridine and thiazole components, have been explored as potential prodrugs of cyclin-dependent kinase inhibitors. These inhibitors play a crucial role in cell cycle regulation and are relevant in cancer research .
- A specific compound with a 4-chlorophenyl-imidazo[2,1-b]thiazol-3-yl moiety exhibited cytotoxic activity against breast cancer cells (MDA-MB-231). Additionally, it showed inhibition against VEGFR2, a receptor involved in angiogenesis .
- Researchers have investigated the crystal structure of freebase Imatinib (the compound you mentioned) precipitated from a mixture with arginine. The molecule adopts an extended conformation, forming infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups. Such studies enhance our understanding of its interactions and potential applications .
Cancer Therapy and Tyrosine Kinase Inhibition
Antitubercular Agents
Cyclin-Dependent Kinase Inhibitors
Cytotoxic Activity and VEGFR2 Inhibition
Crystallography and Structural Studies
Mechanism of Action
Target of Action
The primary targets of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The exact mode of action of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
The molecular and cellular effects of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)butane-1-sulfonamide The properties of thiazole derivatives suggest that factors such as solubility and stability may be influenced by the environment .
properties
IUPAC Name |
N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]butane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S2/c1-2-3-11-26(23,24)22-15-8-6-14(7-9-15)17-13-25-18(21-17)20-16-5-4-10-19-12-16/h4-10,12-13,22H,2-3,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVYUADKHSIDHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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